Borax

説明

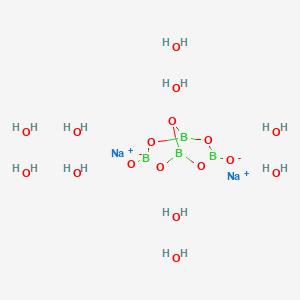

Borax, a naturally occurring boron compound, is a hydrated sodium borate with the chemical formula Na₂[B₄O₅(OH)₄]·8H₂O (decahydrate form) or Na₂B₄O₇·10H₂O . It is derived from the repeated crystallization of the mineral Tincal and exists as transparent, colorless crystals with weak alkalinity. This compound is soluble in water but insoluble in n-butanol and exhibits a green flame test when burned in alcohol . Industrially, it is used in fiberglass production (41%), ceramics (13%), detergents (12%), metallurgy (8%), and agriculture (7%) . Its role as a pH buffer, flame retardant, and preservative highlights its versatility, though its use in food is banned in many countries due to toxicity concerns .

準備方法

Synthetic Routes and Reaction Conditions: Borax can be prepared through several methods, including:

From Tincal: Tincal, a naturally occurring form of this compound, is dissolved in boiling water. The solution is then filtered to remove impurities such as sand and clay.

From Colemanite: Colemanite, another borate mineral, reacts with sodium carbonate in hot water to produce this compound and calcium carbonate as a by-product.

From Boric Acid: Boric acid reacts with sodium carbonate to form this compound.

Industrial Production Methods: Industrial production of this compound often involves the following steps:

Sodium Roasting and Pressure Leaching: Boron-bearing tailings are roasted with sodium compounds and then subjected to pressure leaching to extract this compound.

Sulfuric Acid Method: This method involves treating boron minerals with sulfuric acid to produce boric acid, which is then converted to this compound.

化学反応の分析

Borax undergoes various chemical reactions, including:

Hydrolysis: In water, this compound hydrolyzes to form boric acid and sodium hydroxide.

Reaction with Hydrochloric Acid: this compound reacts with hydrochloric acid to produce boric acid and sodium chloride.

Complex Formation: this compound can form complexes with polyols and diols, which is useful in various chemical applications.

Common Reagents and Conditions:

Hydrochloric Acid: Used to convert this compound to boric acid.

Sodium Carbonate: Reacts with boric acid or colemanite to produce this compound.

Major Products Formed:

Boric Acid: Formed from the reaction of this compound with hydrochloric acid.

Sodium Hydroxide: Formed during the hydrolysis of this compound in water.

科学的研究の応用

Glass and Ceramics Production

Borax plays a critical role in the production of borosilicate glass, which is known for its low thermal expansion and high resistance to thermal shock. This type of glass is widely used in laboratory glassware, cookware (e.g., Pyrex), and lighting fixtures. The addition of this compound lowers the melting temperature of silica, thus reducing energy consumption during production .

| Application | Type | Benefits |

|---|---|---|

| Borosilicate Glass | Industrial | Low thermal expansion, high resistance to thermal shock |

| Ceramics | Industrial | Improves fluidity of enamels; enhances durability |

Detergents and Cleaning Agents

This compound is commonly found in laundry detergents due to its ability to soften water, enhance cleaning power, and remove stains. Its alkaline nature allows it to dissolve dirt and grease effectively .

| Application | Type | Benefits |

|---|---|---|

| Laundry Detergents | Household | Softens water; enhances stain removal |

| Multi-purpose Cleaners | Household | Disinfects surfaces; prevents mold growth |

Pest Control

As a natural insecticide, this compound disrupts the digestive systems of pests like cockroaches and ants. It is often mixed with sugar to attract insects, providing an eco-friendly alternative to chemical pesticides .

| Application | Type | Benefits |

|---|---|---|

| Insecticides | Household | Eco-friendly pest control; disrupts insect digestion |

Emulsifier in Cosmetics

This compound serves as an emulsifying agent in various cosmetic products, helping to stabilize mixtures of oil and water. It is commonly found in creams, lotions, and other personal care items .

| Application | Type | Benefits |

|---|---|---|

| Creams & Lotions | Cosmetic | Stabilizes emulsions; extends shelf life |

Pharmaceutical Uses

In pharmaceuticals, this compound is utilized for its buffering properties in formulations that require pH stabilization. It can also act as a preservative due to its mild antibacterial properties .

Buffer Solutions

This compound is essential for creating buffer solutions used in biological and biochemical research. These buffers maintain stable pH levels crucial for various laboratory processes such as enzyme assays and DNA gel electrophoresis .

| Application | Type | Benefits |

|---|---|---|

| Buffer Solutions | Laboratory | Maintains stable pH; essential for biochemical reactions |

Toxicological Studies

Research has shown that this compound can have toxic effects at certain concentrations, impacting immune cell proliferation and inducing chromosomal damage in human cells . Understanding these effects is vital for assessing safety in consumer products.

Case Studies

-

Case Study 1: this compound in Glass Production

A study highlighted the efficiency of this compound in reducing energy consumption during the production of borosilicate glass by lowering its melting point from 1700°C to approximately 1400°C. This reduction not only conserves energy but also enhances the sustainability of glass manufacturing processes. -

Case Study 2: Environmental Impact of this compound

Research conducted on the use of this compound as an insecticide revealed its effectiveness against common household pests while posing less risk to non-target species compared to synthetic pesticides. This study advocates for the use of this compound in integrated pest management strategies.

作用機序

Borax is often compared with boric acid, another boron-containing compound:

類似化合物との比較

Borax vs. Boric Acid (H₃BO₃)

Chemical Structure and Properties :

- This compound : Sodium tetraborate (Na₂B₄O₇·10H₂O), containing the [B₄O₅(OH)₄]²⁻ ion. It has two four-coordinate and two three-coordinate boron centers .

- Boric Acid : A weak acid (H₃BO₃) formed when this compound dissolves in water. It lacks sodium ions and has a trigonal planar structure .

Toxicity :

- This compound causes nausea, abdominal pain, and diarrhea at low doses, while boric acid poses higher risks of acute toxicity, including kidney damage .

Key Difference: this compound acts as a sodium donor in reactions, whereas boric acid functions as a proton donor .

This compound vs. Sodium Bicarbonate (NaHCO₃) and Sodium Carbonate (Na₂CO₃)

pH Buffering :

- This compound : Raises pH without increasing total alkalinity, making it ideal for pool maintenance .

- Sodium Bicarbonate/Carbonate : Both raise pH and alkalinity, which can lead to over-stabilization of pool water .

Structural Difference :

- This compound contains boron-oxygen rings, while sodium bicarbonate and carbonate are simple ionic compounds with carbonate (CO₃²⁻) or bicarbonate (HCO₃⁻) ions .

This compound Hydrates: Decahydrate vs. Pentahydrate vs. Anhydrous

| Property | This compound Decahydrate (Na₂B₄O₇·10H₂O) | This compound Pentahydrate (Na₂B₄O₇·5H₂O) | Anhydrous this compound (Na₂B₄O₇) |

|---|---|---|---|

| Crystal Water | 10 molecules | 5 molecules | 0 molecules |

| Solubility | 26.6 g/100 mL (20°C) | 31.7 g/100 mL (20°C) | 2.5 g/100 mL (20°C) |

| Applications | Cleaning agents, pH buffers | Specialty glass production | High-temperature flux |

| Thermal Stability | Dehydrates above 60°C | Stable up to 120°C | Stable above 400°C |

This compound vs. Sodium Borate Decahydrate

These terms are often used interchangeably, but sodium borate decahydrate strictly refers to Na₂B₄O₇·10H₂O, while "this compound" may encompass other hydrates or impure forms .

Key Research Findings

- Environmental Impact : this compound and boric acid are stable due to strong B-O bonds, reducing environmental degradation but posing bioaccumulation risks in aquatic ecosystems .

- Material Science : this compound acts as a structure-directing agent in carbon aerogel synthesis, enabling sub-50 nm particle sizes through diol complexation .

- Toxicity Regulation : Despite bans in food (e.g., Indonesia, USA), this compound persists in traditional markets due to low cost and lack of awareness .

生物活性

Borax, also known as sodium borate, is a naturally occurring mineral that has garnered attention for its diverse biological activities. This article explores its therapeutic potential, including its antioxidant, anti-cancer, and antimicrobial properties, supported by recent research findings and case studies.

Overview of this compound

This compound is primarily composed of boron, sodium, and oxygen. It is widely used in various industries, including glassmaking, ceramics, and as a cleaning agent. However, its biological activity has been the focus of numerous studies, particularly in the fields of pharmacology and toxicology.

Antioxidant Properties

Recent studies have highlighted the antioxidant effects of this compound. In an experimental study involving rats treated with doxorubicin (a chemotherapeutic agent), this compound administration resulted in significant reductions in malondialdehyde (MDA) levels—a marker of oxidative stress—while increasing the activities of superoxide dismutase (SOD) and catalase (CAT), enzymes crucial for detoxifying reactive oxygen species (ROS) . This suggests that this compound may mitigate oxidative damage in cardiac tissues induced by chemotherapy.

Table 1: Effects of this compound on Antioxidant Enzyme Levels

| Treatment Group | MDA Levels (nmol/mL) | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) |

|---|---|---|---|

| Control | 2.5 | 5.0 | 40.0 |

| Doxorubicin | 5.0 | 3.0 | 25.0 |

| Doxorubicin + this compound | 3.0 | 4.5 | 35.0 |

| This compound | 2.8 | 5.2 | 38.0 |

Anticancer Activity

This compound has shown promising anticancer properties , particularly against glioblastoma cells (U-87MG). Studies indicate that both boric acid and this compound can significantly reduce cell viability in a concentration-dependent manner while altering cytokine levels associated with inflammation . The mechanisms behind these effects appear to involve modulation of oxidative stress pathways and alterations in gene expression related to cancer progression.

Case Study: Glioblastoma Treatment

In a controlled laboratory setting, U-87MG glioblastoma cells were treated with varying concentrations of this compound. The results demonstrated:

- Reduction in cell viability : Up to 60% at higher concentrations.

- Increased oxidative stress markers : Elevated MDA levels alongside increased SOD and CAT activities.

- Cytokine modulation : Decreased levels of interleukin-1α and TNF-α, indicating reduced inflammatory responses .

Antimicrobial Activity

This compound also exhibits antimicrobial properties , making it a candidate for various therapeutic applications. It has been reported to possess activity against several bacterial strains; however, its effectiveness varies based on concentration and application method . For instance, while it shows potential against certain pathogens, it is less effective against others like Staphylococcus aureus when used as a disinfectant.

Osteogenic Effects

Recent research has suggested that this compound may stimulate osteogenesis through the activation of specific ion transporters like NaBC1. This activation enhances the expression of integrins involved in cell adhesion and proliferation, potentially aiding in bone tissue engineering applications .

Table 2: Impact of this compound on Osteogenic Marker Expression

| Treatment Group | Integrin Expression (Relative mRNA Level) |

|---|---|

| Control | 1.0 |

| This compound | 1.8 |

| NaBC1 Silenced | 1.2 |

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for quantifying borax in composite materials, and how do they address matrix interference?

- Answer: Use micro-CT scanning (e.g., NanoVoxel-4000X) combined with Avizo 9.0 software for 3D segmentation to isolate this compound volume from the sample matrix. Calibrate scans with reference standards to minimize interference from crystalline structures or impurities. UV-Vis spectrophotometry at 540 nm can supplement this by detecting this compound concentrations via colorimetric reactions (e.g., curcumin method), though cross-validation with X-ray diffraction (XRD) is advised to confirm purity .

Q. How should experimental protocols be designed to detect this compound contamination in biological samples while mitigating cross-reactivity?

- Answer: Implement a two-step validation: (1) Use a this compound-specific test kit (e.g., turmeric paper for preliminary screening) followed by (2) HPLC-UV or ICP-MS for quantification. Include negative controls (e.g., non-borax meatballs) and spiked recovery tests to assess interference from proteins or lipids. Normalize data using anthropometric factors (e.g., ingestion rates, exposure duration) to contextualize contamination risks .

Q. What safety protocols are essential for handling this compound in laboratory settings, particularly in nuclear or materials science research?

- Answer: Adopt ALARA (As Low As Reasonably Achievable) principles for radiation exposure in nuclear studies. For non-nuclear work, use fume hoods when heating this compound to avoid inhalation of sodium metaborate vapors. Store this compound pentahydrate in airtight containers to prevent deliquescence, and reference NZS5433 guidelines for transport classification, even if not regulated as dangerous goods .

Advanced Research Questions

Q. What methodological considerations are critical when designing electrochemical systems to recycle sodium metaborate to this compound?

- Answer: Optimize electrode selection (e.g., Pd or boron-doped diamond electrodes) for redox efficiency at +1.54 V vs. Hg/HgO. Use chronoamperometry to monitor current density and cyclic voltammetry to identify intermediate products. Validate outcomes via ¹¹B NMR and FT-IR spectroscopy to confirm this compound hydrate formation and distinguish it from NaBO₂ byproducts .

Q. How can systematic discrepancies in this compound-related experimental data (e.g., nuclear reactor power measurements) be analyzed and reconciled?

- Answer: Apply error-correction frameworks to address measurement inconsistencies. For example, in this compound I experiments, thermocouple-based power data overestimated calorimetric values by ~21%. Use weighted least-squares regression to adjust for systematic errors, and exclude outlier datasets (e.g., uncalibrated this compound I data) when modeling reciprocal period vs. temperature rise correlations .

Q. What experimental frameworks are recommended for assessing this compound’s role in nuclear reactor safety under transient conditions?

- Answer: Replicate this compound-V protocols to simulate reactivity-initiated accidents (RIAs). Instrument reactors with neutron detectors and thermocouples to monitor prompt-critical excursions. Compare results against SPERT (Special Power Excursion Reactor Test) data to validate inherent safety margins, focusing on plutonium core stability and heat transfer thresholds under rapid power surges .

Q. How can this compound’s phase transitions be modeled to predict its behavior in high-temperature material synthesis?

- Answer: Employ differential scanning calorimetry (DSC) to track endothermic peaks during this compound dehydration (e.g., pentahydrate → anhydrous). Pair with molecular dynamics simulations using force fields parameterized for Na–B–O systems. Validate predictions against XRD patterns of post-synthesis residues to refine thermodynamic models .

Q. Data Analysis & Contradiction Resolution

Q. What statistical methods are appropriate for resolving contradictions in this compound toxicity studies with heterogeneous datasets?

- Answer: Apply meta-regression to pool data from diverse studies (e.g., in vitro cell assays vs. in vivo animal models). Use funnel plots to detect publication bias and subgroup analysis to isolate confounding variables (e.g., exposure duration, sample pH). Bayesian hierarchical models can quantify uncertainty in risk assessments .

Q. How should researchers address missing this compound energy data in legacy nuclear experiments (e.g., this compound tests)?

- Answer: Use imputation techniques such as multiple imputation by chained equations (MICE) to estimate missing Etm (energy-to-melt) values. Cross-reference with analogous datasets (e.g., SPERT) and apply sensitivity analysis to assess imputation impact on safety margins .

特性

IUPAC Name |

disodium;3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B4O7.2Na/c5-1-7-3-9-2(6)10-4(8-1)11-3;;/q-2;2*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGFMSUEHSUPRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB2OB(OB(O1)O2)[O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2B4O7, B4Na2O7 | |

| Record name | SODIUM TETRABORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sodium borate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_borate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63989-70-8 (di-hydrochloride heptahydrate) | |

| Record name | Sodium tetraborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001330434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID101014358 | |

| Record name | Disodium bicyclo[3.3.1]tetraboroxane-3,7-bis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Liquid; NKRA; Pellets or Large Crystals, Powder or glass-like plates becoming opaque on exposure to air; slowly soluble in water, White to gray, odorless powder; Becomes opaque on exposure to air; [NIOSH], COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS OR POWDER. TURNS OPAQUE ON EXPOSURE TO AIR., White to gray, odorless powder., White to gray, odorless powder. [herbicide] [Note: Becomes opaque on exposure to air.] | |

| Record name | Boron sodium oxide (B4Na2O7) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM TETRABORATE (BORAX) | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium borate, anhydrous | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/308 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM TETRABORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM TETRABORATE, ANHYDROUS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/229 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Anhydrous) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0057.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

1,575 °C (decomposes), 2867 °F (decomposes), 2867 °F (Decomposes) | |

| Record name | SODIUM TETRABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRABORATE, ANHYDROUS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/229 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Anhydrous) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0057.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Water solubility: 3.1% at 25 °C; 2.5% at 20 °C, Solubility at 25 °C: 16.7% in methanol; 30% in ethylene glycol; 40.6 g/L in formamide, Solubility in water, g/100ml at 20 °C: 2.56, 4% | |

| Record name | SODIUM TETRABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRABORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Borates, tetra, sodium salts (Anhydrous) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0057.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.367, White crystals or powder, odorless; density: 1.73 20 °C/4 °C; loses water of crystallization when heated, with melting between 75 and 320 °C; fuses to a glassy mass at red heat (borax glass); effloresces slightly in warm dry air; soluble in water, glycerol; insoluble in alcohol /Sodium tetraborate decahydrate/, Relative density (water = 1): 2.4, 2.37 | |

| Record name | SODIUM TETRABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRABORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM TETRABORATE, ANHYDROUS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/229 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Anhydrous) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0057.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

Negligible at 20 °C, 0 mmHg (approx) | |

| Record name | SODIUM TETRABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRABORATE, ANHYDROUS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/229 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Anhydrous) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0057.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless glassy solid; hygroscopic, Light grey, vitreous granules, White to gray powder; becomes opaque on exposure to air | |

CAS No. |

1330-43-4, 1310383-93-7, 12267-73-1 | |

| Record name | Sodium tetraborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001330434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium borate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14505 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Boron sodium oxide (B4Na2O7) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium bicyclo[3.3.1]tetraboroxane-3,7-bis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium tetraborate, anhydrous | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetraboron disodium heptaoxide, hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM BORATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8191EN8ZMD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM TETRABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRABORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM TETRABORATE, ANHYDROUS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/229 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

Between 171 °C and 175 °C with decomposition, 743 °C, 742 °C, 1366 °F | |

| Record name | SODIUM TETRABORATE (BORAX) | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | SODIUM TETRABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRABORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM TETRABORATE, ANHYDROUS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/229 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Anhydrous) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0057.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。